![molecular formula C17H34ClPSn B14364705 {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane CAS No. 90127-41-6](/img/structure/B14364705.png)
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane is an organophosphorus compound that features a unique combination of tin, phosphorus, and chlorine atoms
Métodos De Preparación
The synthesis of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents . One common method includes the reaction of a chlorophosphine with a stannylated propyl derivative under controlled conditions. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism by which {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar compounds include other organophosphorus compounds with tin and chlorine atoms. For example:
Dibutyl-[3-(chlorodimethylstannyl)propyl]phosphane: Similar structure but with different alkyl groups.
Triphenylphosphine: A widely used phosphine ligand with different substituents.
The uniqueness of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane lies in its specific combination of substituents, which can impart distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
90127-41-6 |
|---|---|
Fórmula molecular |
C17H34ClPSn |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
3-[chloro(dimethyl)stannyl]propyl-dicyclohexylphosphane |
InChI |
InChI=1S/C15H28P.2CH3.ClH.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;2*1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
AFGDDBBEZGGVIS-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(CCCP(C1CCCCC1)C2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


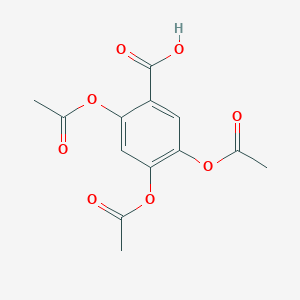
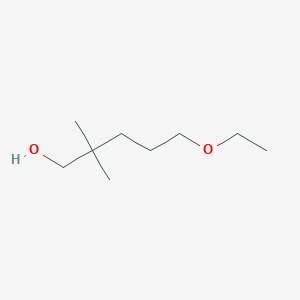
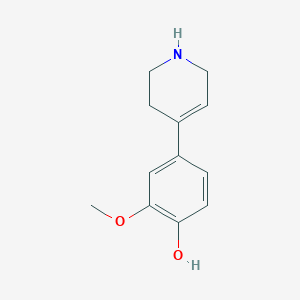


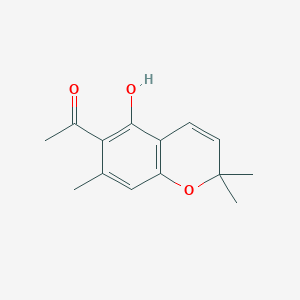
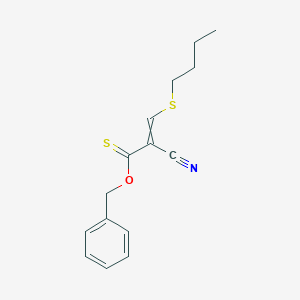
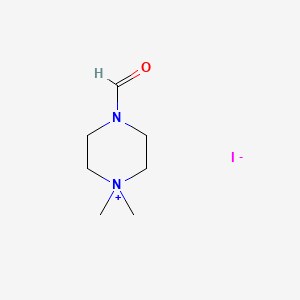


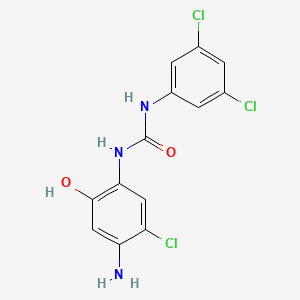
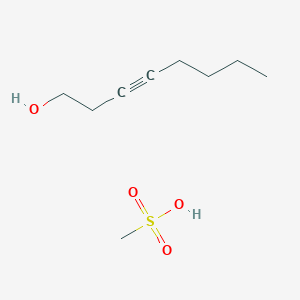
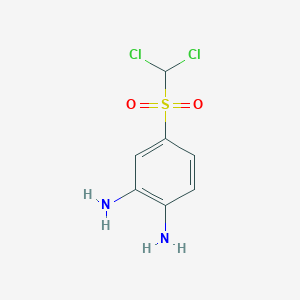
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
